1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-9-6-13(7-10-17)18-8-4-5-12(11-18)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDGHRIEAPWNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Esterification and Boc Protection
The synthesis begins with the preparation of [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester, a precursor that combines ethyl ester and Boc-protected functionalities. This intermediate is synthesized through a coupling reaction between piperidine derivatives, leveraging carbodiimide-based activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). For instance, in a representative protocol, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid reacts with ethyl chloroformate under inert conditions to install the ethyl ester group while preserving the Boc protection.
Reaction Conditions:
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Catalysts: Triethylamine (TEA) for pH adjustment.
- Temperature: 0–25°C to minimize side reactions.
Selective Deprotection and Hydrolysis
The critical challenge lies in hydrolyzing the ethyl ester at the 3-position without cleaving the Boc group. Acidic conditions (e.g., HCl in DCM) are typically avoided, as they remove Boc protection. Instead, basic hydrolysis using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in methanol or THF/water mixtures selectively converts the ethyl ester to the carboxylic acid. For example, stirring the ethyl ester intermediate with 2N NaOH at 50°C for 4 hours yields the target carboxylic acid with >90% purity after acidification.
Direct Coupling Methods for Bipiperidinyl Formation
Reductive Amination
An alternative route involves reductive amination between a Boc-protected piperidine-4-carboxaldehyde and a second piperidine amine. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates this reaction, producing the bipiperidinyl scaffold with concurrent Boc retention. This method offers moderate yields (65–75%) but requires rigorous purification to eliminate unreacted aldehydes.
Mitsunobu Reaction
The Mitsunobu reaction couples two piperidine alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). For instance, reacting Boc-protected piperidin-4-ol with piperidin-3-methanol in THF at 0°C forms the bipiperidinyl ether, which is subsequently oxidized to the carboxylic acid using Jones reagent.
Reaction Optimization and Condition Analysis
Solvent and Catalyst Impact
Comparative studies highlight dichloromethane as optimal for Boc protection due to its low nucleophilicity, whereas THF enhances solubility during ester hydrolysis. Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate esterification but are omitted in hydrolysis to prevent side reactions.
Temperature and Time Dependence
- Esterification: 0–25°C for 5–18 hours.
- Hydrolysis: 50–60°C for 4–6 hours.
Prolonged heating during hydrolysis risks decarboxylation, necessitating precise temperature control.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms structural integrity:
Mass Spectrometry (ESI-MS)
The molecular ion peak at m/z 285.3 [M+H]⁺ aligns with the calculated mass (284.3 g/mol).
Industrial Production Considerations
Scale-up protocols prioritize cost efficiency and safety:
- Continuous Flow Reactors: Minimize exposure to hazardous reagents like HCl.
- Crystallization: Ethyl acetate/hexane mixtures yield high-purity (>98%) product.
Challenges and Alternative Approaches
Competing Deprotection Pathways
Acidic hydrolysis of ethyl esters inadvertently removes Boc groups, necessitating pH-controlled conditions. Enzymatic hydrolysis using lipases (e.g., Candida antarctica) offers selectivity but at higher costs.
Novel Catalysts
Palladium-catalyzed cross-coupling between piperidine boronic acids and halides is under investigation, though yields remain suboptimal (40–50%).
Chemical Reactions Analysis
1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
Organic Synthesis
1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to create various derivatives that may exhibit enhanced biological properties or different pharmacokinetics. The Boc group allows for selective reactions at the carboxylic acid site while protecting the amine functionality.
Medicinal Chemistry
The compound is significant in the development of novel therapeutic agents, especially in neuropharmacology. Its structure resembles neurotransmitters, enabling it to interact with biological targets such as receptors and enzymes. Preliminary studies suggest potential applications in treating neurological disorders.
Enzyme Mechanisms and Protein-Ligand Interactions
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to various receptors makes it a valuable tool for investigating biochemical pathways and drug design .
Specialty Chemicals and Advanced Materials
The compound finds applications in the production of specialty chemicals and advanced materials. Its carboxylic acid functionality allows it to act as a surface modifier or additive in polymer formulations.
Case Studies
Mechanism of Action
The mechanism of action of 1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at the carboxylic acid site. The bipiperidine core can interact with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid and related compounds:
Research Findings and Case Studies
Pharmacological Case Study
In , a Boc-protected β-alanine-aspartic acid dipeptide was conjugated with acetylsalicylic acid to create a dual-action antithrombotic agent. This highlights the role of Boc-protected intermediates in developing multifunctional therapeutics .
Biological Activity
1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its bipiperidine structure, which contributes to its unique chemical reactivity and biological activity. The Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and solubility, making it suitable for various synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in various disease models.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of bipiperidine compounds exhibit significant antimicrobial properties against various pathogens.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells.
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against different cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | Concentration (µM) | % Inhibition | Mechanism |
|---|---|---|---|---|
| Study A | HepG2 (liver cancer) | 10 | 75% | Apoptosis induction |
| Study B | M. tuberculosis | 20 | 90% | Growth inhibition |
| Study C | SH-SY5Y (neuroblastoma) | 5 | 65% | Neuroprotection |
Case Studies
Several case studies have highlighted the therapeutic potential of bipiperidine derivatives:
- Case Study 1 : A derivative exhibited significant inhibition of Mycobacterium tuberculosis growth at low micromolar concentrations, suggesting its potential as a lead compound for tuberculosis treatment .
- Case Study 2 : In a neurodegeneration model, the compound showed protective effects against oxidative stress-induced cell death, indicating its utility in developing treatments for neurodegenerative diseases .
Q & A
Basic: What are the key synthetic routes for 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid, and how do purity levels vary across methods?
Answer:
The synthesis typically involves Boc protection of the piperidine nitrogen, followed by coupling reactions. For example, asymmetric synthesis of Boc-protected piperidinecarboxylic acids can be achieved via stereoselective alkylation or catalytic hydrogenation . Purity varies with methodology:
- Classical coupling : Yields >95% purity (HPLC) but requires extensive purification .
- Microwave-assisted synthesis : Reduces reaction time but may introduce impurities (<98% purity without chromatography) .
Optimization often involves adjusting solvent systems (e.g., DCM vs. THF) and Boc-deprotection conditions (TFA vs. HCl) to minimize side products .
Advanced: How can computational methods resolve contradictions in reaction pathways for Boc-protected intermediates?
Answer:
Discrepancies in reaction outcomes (e.g., unexpected stereochemistry or low yields) can be addressed using quantum chemical calculations (DFT) to map energy barriers and transition states. For example:
- Reaction path search algorithms identify competing pathways for Boc-group migration during acid catalysis .
- Machine learning models trained on experimental data (e.g., from ’s asymmetric syntheses) predict optimal conditions for regioselective functionalization .
These methods reduce trial-and-error experimentation by 30–50% in multi-step syntheses .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation .
- HPLC-MS : Quantifies purity (>95% for most commercial samples) and detects hydrolyzed byproducts (e.g., free piperidine) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, critical for structure-activity studies .
Advanced: How do structural analogs of this compound compare in biological activity, and what design principles guide optimization?
Answer:
Analog studies (e.g., biphenyl-piperidine hybrids in ) reveal:
| Analog | Modification | Activity |
|---|---|---|
| 4-Biphenylylacetic acid | Simpler backbone | Lower solubility (LogP 3.2) |
| N-Boc-4-phenylpiperidine-3-COOH | Added phenyl group | Enhanced kinase inhibition |
| Key design principles: |
- Bioisosteric replacement : Replacing the carboxylic acid with a tetrazole improves metabolic stability .
- Steric shielding : Bulkier substituents on the piperidine ring reduce off-target binding .
Advanced: What experimental strategies mitigate batch-to-batch variability in Boc-protected intermediates?
Answer:
Variability arises from moisture sensitivity and Boc-group lability. Mitigation includes:
- In-line FTIR monitoring : Tracks Boc-deprotection in real time to ensure consistency .
- DoE (Design of Experiments) : Identifies critical factors (e.g., temperature, stoichiometry) affecting yield and purity .
- Stability studies : Storage at -20°C under nitrogen minimizes hydrolysis (shelf life >6 months) .
Basic: How is the Boc group strategically utilized in peptide and small-molecule derivatization?
Answer:
The Boc group serves as a temporary protective moiety:
- Peptide synthesis : Enables selective coupling at the piperidine nitrogen without side reactions .
- Prodrug design : Boc masking of carboxylic acids enhances cell permeability (e.g., logD improvement from -1.2 to 0.8) .
Deprotection with TFA or HCl(g) must be optimized to avoid racemization in chiral centers .
Advanced: What role does this compound play in fragment-based drug discovery?
Answer:
Its rigid bipiperidine scaffold is used as a "fragment" for targeting protein-protein interactions:
- SPR (Surface Plasmon Resonance) : Identifies weak binders (KD ~µM) to kinases or GPCRs .
- X-ray crystallography : Guides fragment growth by mapping hydrophobic pockets (e.g., adding sulfonamide groups) .
Fragment libraries prioritize analogs with >3 hydrogen-bond donors/acceptors for lead optimization .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves and goggles mandatory; avoid inhalation (irritant) .
- First aid : Immediate rinsing with water for skin/eye contact; medical consultation if ingested .
- Waste disposal : Neutralize acidic byproducts (e.g., TFA) before disposal .
Methodological Notes
- References : Cross-validate data using Kanto Reagents’ purity specifications and ICReDD’s computational frameworks .
- Contradictions : Discrepancies in Boc-deprotection yields ( vs. 12) may stem from solvent polarity effects, requiring case-specific optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
